
2-Bromo-6-chloro-5-methoxypyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloro-5-methoxypyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2O It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methoxy substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-6-chloro-5-methoxypyridin-3-amine can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions. The reaction typically proceeds through a Suzuki-Miyaura coupling, followed by crystallization and purification to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-chloro-5-methoxypyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and other substituents on the pyridine ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids or esters under basic conditions.
Nucleophilic Substitution: Involves nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Applications De Recherche Scientifique
2-Bromo-6-chloro-5-methoxypyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-chloro-5-methoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the structure of the target molecule and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-6-chloropyridin-2-amine: Similar in structure but lacks the methoxy group.
2-Bromo-5-methoxypyridin-3-amine: Similar but does not have the chlorine substituent.
5-Bromo-3-methoxypyridin-2-amine: Another related compound with different substitution patterns
Uniqueness
2-Bromo-6-chloro-5-methoxypyridin-3-amine is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H6BrClN2O |
|---|---|
Poids moléculaire |
237.48 g/mol |
Nom IUPAC |
2-bromo-6-chloro-5-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H6BrClN2O/c1-11-4-2-3(9)5(7)10-6(4)8/h2H,9H2,1H3 |
Clé InChI |
BACMKCHZIUHUFR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(C(=C1)N)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Difluoromethoxy)-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966704.png)
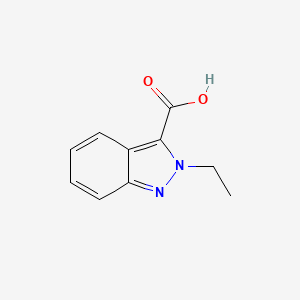

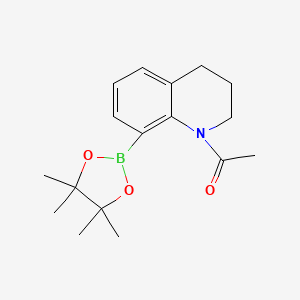
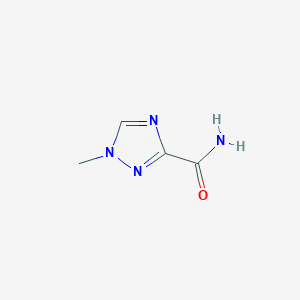
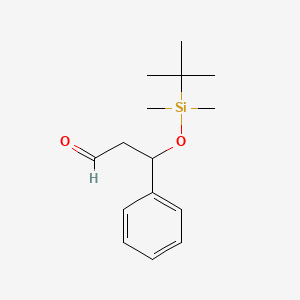
![tert-Butyl 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12966742.png)

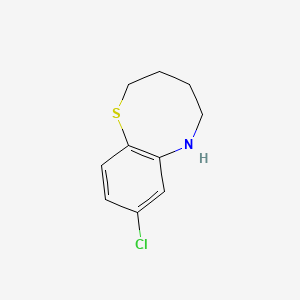
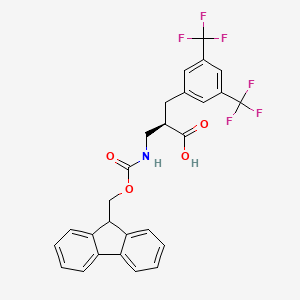
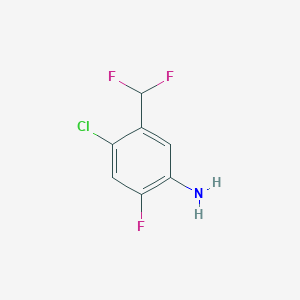
![3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B12966772.png)
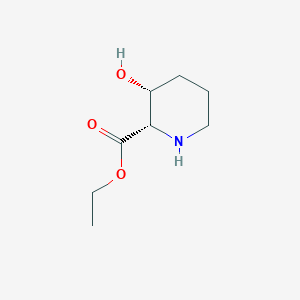
![(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride](/img/structure/B12966784.png)
